molecular formula C9H18N6O3 B1217834 Trimelamol CAS No. 64124-21-6

Trimelamol

Cat. No.: B1217834
CAS No.: 64124-21-6
M. Wt: 258.28 g/mol
InChI Key: MHVFYGIQJNFWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Trimelamol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine derivatives with different functional groups .

Scientific Research Applications

Trimelamol has been extensively studied for its cytotoxic properties and potential use in cancer treatment. It has shown activity against various types of cancer, including ovarian cancer . The compound is used in preclinical and clinical trials to evaluate its efficacy and safety as an anticancer agent. Additionally, this compound is used in pharmaceutical research to develop stable parenteral formulations for clinical evaluation and commercial production .

Mechanism of Action

Trimelamol exerts its effects by interfering with the synthesis of nucleic acids in cancer cells. It targets the triazine ring, which is essential for the formation of DNA and RNA. By inhibiting the synthesis of nucleic acids, this compound disrupts the growth and proliferation of cancer cells, leading to cell death .

Properties

CAS No.

64124-21-6

Molecular Formula

C9H18N6O3

Molecular Weight

258.28 g/mol

IUPAC Name

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol

InChI

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3

InChI Key

MHVFYGIQJNFWGQ-UHFFFAOYSA-N

SMILES

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO

Canonical SMILES

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO

Key on ui other cas no.

64124-21-6

Synonyms

CB 10375
CB-10-375
N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine
trimelamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimelamol
Reactant of Route 2
Reactant of Route 2
Trimelamol
Reactant of Route 3
Trimelamol
Reactant of Route 4
Trimelamol
Reactant of Route 5
Reactant of Route 5
Trimelamol
Reactant of Route 6
Trimelamol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.